(3R,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Overview
Description
The compound you’re asking about seems to be a derivative of pyrrolidine, which is a cyclic amine . Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Chemical Reactions Analysis
The tert-butyl group in the compound can exhibit unique reactivity patterns due to its crowded nature . It’s often used in chemical transformations and has implications in biosynthetic and biodegradation pathways .Scientific Research Applications
Synthesis of 3,5-trans-Carbapenam Derivatives : Tanaka, Sakagami, and Ogasawara (2002) achieved an enantio- and diastereoselective synthesis of the methyl ester of 3,5-trans-(3R,5R)-carbapenam-3-carboxylic acid from 3-hydroxypyridine. This synthesis helped establish the true stereochemical configuration of naturally occurring 3,5-trans-carbapenam-3-carboxylic acid as (3R,5R), rather than the previously thought (3S,5S) (Tanaka, Sakagami, & Ogasawara, 2002).
Asymmetric Synthesis of Pyrroloisoquinolines : Garcia et al. (2006) conducted a study on the diastereoselective intramolecular α-Amidoalkylation reactions of L-DOPA derivatives, including the synthesis of various carbamic acid tert-butyl esters. This research contributes to the field of asymmetric synthesis of complex molecular structures (Garcia, Arrasate, Lete, & Sotomayor, 2006).
Synthesis of Pyrrole Precursors of Prodigiosin : Wasserman et al. (2004) described the reaction of the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, leading to the synthesis of 5-substituted pyrroles, which are precursors of prodigiosin and its analogs. This research offers insights into the synthesis of complex natural products (Wasserman et al., 2004).
Chiral Resolving Agents in Synthetic Chemistry : Piwowarczyk et al. (2008) prepared a series of (2R*,3R*)-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acids and demonstrated their ability to serve as chiral discriminating agents. This study contributes to the understanding of chiral resolution in synthetic chemistry (Piwowarczyk et al., 2008).
Synthesis of Drug Intermediates : Min (2010) designed an efficient process for synthesizing important drug intermediates such as tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate from itaconic acid ester, contributing to cost-efficient and environmentally friendly drug synthesis (Min, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(3R,5R)-5-methylpyrrolidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFRNKXGNAOUDC-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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